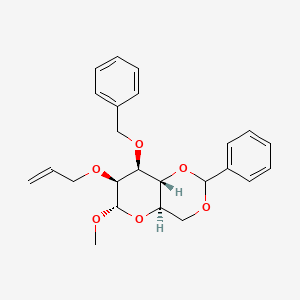

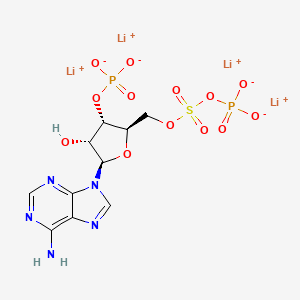

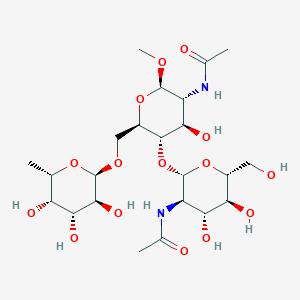

![molecular formula C₂₂H₄₂N₂O₆ B1139789 tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate CAS No. 205379-08-4](/img/structure/B1139789.png)

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The introduction of "tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate" involves understanding its relevance in the synthesis and study of complex organic compounds, particularly those involving tert-butyl groups and amino acids.

Synthesis Analysis

A general method for the synthesis of enantiopure non-natural alpha-amino acids involves the key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, derived from l-glutamic acid, leading to a variety of delta, epsilon-unsaturated alpha-amino acids (Constantinou-Kokotou et al., 2001).

Molecular Structure Analysis

The study of molecular structures often involves X-ray crystallography and NMR spectroscopy. For example, X-ray studies of related tert-butyl compounds reveal specific molecular conformations and interactions, such as hydrogen bonding and molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Chemical Reactions and Properties

Research on tert-butyl-based compounds includes exploring their reactivity and chemical properties. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in multicomponent reactions involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments and applications. However, specific studies on the physical properties of "tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate" were not found in the search results.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are essential for the application of organic compounds in synthesis and industry. For example, the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media demonstrates the application of organic synthesis in producing key intermediates for pharmaceuticals (Liu et al., 2018).

科学的研究の応用

Applications in Asymmetric Hydrogenation and Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation : The compound tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate, as part of a ligand system, has been utilized in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is essential for the efficient production of chiral pharmaceutical ingredients, especially those containing amino acid or secondary amine components. The high enantioselectivities and catalytic activities of these rhodium complexes are particularly notable in this context (Imamoto et al., 2012).

Role in Polymer and Material Science

Poly(amido-amine)s Synthesis : The compound is part of the synthesis process for poly(amido-amine)s (PAAs), which are notable for their endosomolytic properties. These polymers have varying basicity levels and show significant differences in cytotoxicity and pH-dependent hemolysis, indicating their potential in various biological applications (Ferruti et al., 2000).

Diels‐Alder Reaction : The compound has been involved in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, highlighting its significance in complex organic synthesis processes and the development of pharmaceutical intermediates (Padwa et al., 2003).

Contributions to Medicinal Chemistry

Synthesis of Non-natural Alpha-amino Acids : The compound serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids. This methodology is instrumental in the synthesis of complex molecules like (S)-2-amino-oleic acid, underscoring its importance in medicinal chemistry and drug development (Constantinou-Kokotou et al., 2001).

特性

IUPAC Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEOTGKREMTOTD-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

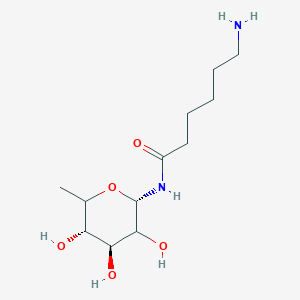

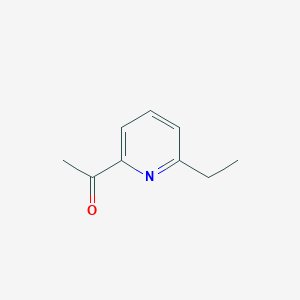

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

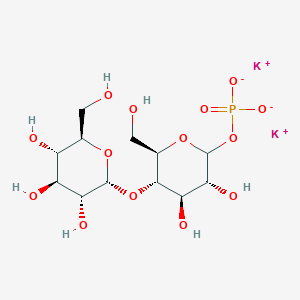

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)

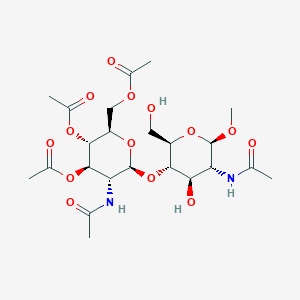

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)